Pulmonary Fibrosis Incidence and Severity Reduced to One-Third and One-Quarter of Bleomycin in Murine Model
In the old mouse pulmonary toxicity model, pepleomycin (NK631) produced pulmonary fibrosis at one-third the incidence and one-quarter the severity grade of bleomycin (BLM), confirmed by lung hydroxyproline chemical analysis [1]. In beagle dogs receiving 5.0 mg/kg every fourth day for 11 treatments, the pulmonary fibrosis grade for NK631 was approximately 1/2 of BLM at the 5 mg/kg dose and 2/3 of BLM at the 2.5 mg/kg dose [2]. In hamsters receiving intraperitoneal injections daily for 10 days at 5 mg/kg, peplomycin sulfate (PLM) caused no significant increase in lung hydroxyproline or uronic acid versus controls, whereas BLM at the same dose produced a significant elevation [3]. At the 2.8 mg/kg dose, neither compound significantly elevated hydroxyproline [3].
| Evidence Dimension | Pulmonary fibrosis incidence and severity |
|---|---|
| Target Compound Data | Incidence: 1/3 of BLM; Severity grade: 1/4 of BLM (old mice). Dog model: grade ~1/2 of BLM at 5 mg/kg, ~2/3 of BLM at 2.5 mg/kg. Hamster: no significant hydroxyproline increase vs control at 5 mg/kg IP × 10 days |
| Comparator Or Baseline | Bleomycin (BLM): reference incidence and severity = 1.0 (normalized baseline). Dog: BLM pulmonary fibrosis grade set as 1.0. Hamster: BLM at 5 mg/kg produced significant hydroxyproline elevation |
| Quantified Difference | Pepleomycin pulmonary fibrosis incidence = 33% of bleomycin; severity grade = 25% of bleomycin (murine). Dog grade: 50% (5 mg/kg) to 67% (2.5 mg/kg) of bleomycin severity. Hamster: PLM caused no significant fibrosis biomarker elevation vs BLM significant elevation |
| Conditions | Old mouse pulmonary toxicity model; lung hydroxyproline quantification. Beagle dog intermittent IV dosing (5.0 and 2.5 mg/kg, every 4th day × 11). Golden hamster IP daily dosing (5 mg/kg and 2.8 mg/kg × 10 days), hydroxyproline/uronic acid/proline hydroxylase/glucosamine 6-phosphate synthetase assays |
Why This Matters
Reduced pulmonary fibrosis risk is the single most important procurement discriminator for pepleomycin sulfate, enabling higher cumulative dosing in long-term animal studies and reducing lung toxicity as a confounding variable in fibrosis, oncology, or pulmonary research models where bleomycin's cumulative lung damage limits experimental duration and endpoint validity.
- [1] Ebihara K, Yoshioka O, Abe F, et al. Studies on antitumor activities and pulmonary toxicity of pepleomycin sulfate (NK631). Jpn J Antibiot. 1978 Dec;31(12):872-885. PMID: 83410. View Source
- [2] Hashimoto Y, Yamashita T, Koyu A, et al. Toxicological studies of pepleomycin sulfate. V. Short term intermittent toxicity in dogs. Jpn J Antibiot. 1978 Dec;31(12):837-858. PMID: 83408. View Source
- [3] Yoshida A, Yamada T, Okazaki H, et al. Peplomycin sulfate and pulmonary fibrosis: hydroxyproline, uronic acid, proline hydroxylase and glucosamine 6-phosphate synthetase in lungs of hamsters treated with peplomycin. J Antibiot (Tokyo). 1983 Aug;36(8):1067-75. PMID: 6195141. View Source
